molecular formula C21H24N4O5 B2934267 2-{2-[4-(4-甲氧基苯基)哌嗪基]乙基}-6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮 CAS No. 866133-23-5

2-{2-[4-(4-甲氧基苯基)哌嗪基]乙基}-6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮

货号 B2934267
CAS 编号: 866133-23-5
分子量: 412.446
InChI 键: WOURLHRFNVFMPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical with the molecular formula C21H24N4O5 .


Synthesis Analysis

The synthesis of similar compounds, 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, involves a two-step process. The first step is the O-alkylation of 2-nitrophenols with methyl 2-bromoalkanoates. The second step is a “green” catalytic reductive cyclization of the obtained 2-nitro ester intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.44. The predicted boiling point is 639.8±55.0 °C, and the predicted density is 1.280±0.06 g/cm3 .

科学研究应用

合成和化学性质

虽然没有直接提及化合物 2-{2-[4-(4-甲氧基苯基)哌嗪基]乙基}-6-硝基-2H-1,4-苯并恶嗪-3(4H)-酮,但它与具有类似结构基序的化合物有关,这些化合物因其化学合成和性质而受到研究。例如,关于合成新型苯并二呋喃基、1,3,5-三嗪、1,3,5-恶二氮杂卓和噻唑并嘧啶(衍生自维斯纳根酮和凯林酮)的研究突出了此类化合物在生产抗炎和镇痛剂方面的潜力。这些研究涉及复杂的化学合成过程,并探讨了合成化合物的生物活性,表明人们对苯并恶嗪酮衍生物在药物化学中的化学操作和应用有着广泛的兴趣 (Abu-Hashem 等,2020)

药理研究

对相关化合物的药理研究(例如光学活性衍生物的合成和作用)揭示了它们潜在治疗应用的见解。已经合成并评估了具有类似结构框架的光学活性衍生物的药理特性,例如降压作用和与特定生物靶标的相互作用。这些研究有助于理解此类化合物的构效关系和潜在治疗用途 (Ashimori 等,1991)

抗菌和抗肿瘤潜力

对新型 1,2,4-三唑衍生物(包括具有类似化学结构的化合物)的抗菌活性的研究表明,这些分子在开发新型抗菌剂方面具有潜力。针对各种微生物合成和随后测试这些化合物为其在对抗微生物感染中的效用提供了宝贵的见解 (Fandaklı 等,1912)。此外,苯并恶嗪和萘并恶嗪喹啉衍生物作为潜在抗肿瘤剂的研究强调了人们持续关注探索苯并恶嗪酮衍生物在肿瘤学中的治疗应用,突出了这些化合物的多种药理潜力 (Nasr 等,1974)

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties impact the compound’s bioavailability and its potential as a therapeutic agent. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and the downstream effects of this activity. This can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate , potentially influencing conditions related to these areas.

属性

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-29-17-5-2-15(3-6-17)24-12-10-23(11-13-24)9-8-20-21(26)22-18-14-16(25(27)28)4-7-19(18)30-20/h2-7,14,20H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURLHRFNVFMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)piperazino]ethyl}-6-nitro-2H-1,4-benzoxazin-3(4H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。